7,8-dimethoxy-2-(2-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound belonging to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes a sulfanylidene group and a phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazoisoquinoline core: This can be achieved through a Pomeranz–Fritsch cyclization, which involves the reaction of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the sulfanylidene group: This step involves the reaction of the imidazoisoquinoline intermediate with a sulfur-containing reagent under controlled conditions.
Attachment of the phenylethyl side chain: This can be accomplished through a Friedel-Crafts alkylation reaction, where the imidazoisoquinoline core is reacted with a phenylethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a thiol derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoisoquinolines depending on the nucleophile used.
Scientific Research Applications
7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure but lacks the sulfanylidene group.
2-(2-Phenylethyl)chromone: Contains a phenylethyl side chain but has a different core structure.
Spiroindolone derivatives: Share some structural features but differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of 7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE lies in its combination of a sulfanylidene group and a phenylethyl side chain, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(2-phenylethyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O3S/c1-25-18-11-15-10-17-20(24)22(9-8-14-6-4-3-5-7-14)21(27)23(17)13-16(15)12-19(18)26-2/h3-7,11-12,17H,8-10,13H2,1-2H3 |
InChI Key |
YMCFXHFTVLJARM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)CCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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